1,3-Diphenyl-1,3-dihydro-2H-indole-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diphenyl-1,3-dihydro-2H-indole-2-thione is a heterocyclic compound that belongs to the indole family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diphenyl-1,3-dihydro-2H-indole-2-thione typically involves the reaction of indole derivatives with thiourea or related sulfur-containing reagents. One common method involves the cyclization of 2-phenylindole with thiourea under acidic conditions to form the desired thione compound . The reaction conditions often require the use of a strong acid such as hydrochloric acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to ensure consistent product quality and minimize waste.
Chemical Reactions Analysis
Types of Reactions
1,3-Diphenyl-1,3-dihydro-2H-indole-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced indole derivatives.
Substitution: Halogenated or alkylated indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Diphenyl-1,3-dihydro-2H-indole-2-thione involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
1,3-Diphenyl-1,3-dihydro-2H-indole-2-thione can be compared with other similar compounds, such as:
1,3-Dihydro-2H-indole-2-thione: Lacks the phenyl substituents, leading to different chemical and biological properties.
1,3-Diphenyl-1H-indole-2-thione: Similar structure but differs in the hydrogenation state of the indole ring.
2-Mercapto-1H-indole: Contains a thiol group instead of a thione, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activities compared to its analogs.
Properties
CAS No. |
112817-82-0 |
---|---|
Molecular Formula |
C20H15NS |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
1,3-diphenyl-3H-indole-2-thione |
InChI |
InChI=1S/C20H15NS/c22-20-19(15-9-3-1-4-10-15)17-13-7-8-14-18(17)21(20)16-11-5-2-6-12-16/h1-14,19H |
InChI Key |
VSEBYRKHAMQAAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=CC=CC=C3N(C2=S)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.